molecular formula C15H30O2S B14648843 Dodecyl 2-sulfanylpropanoate CAS No. 51317-31-8

Dodecyl 2-sulfanylpropanoate

Cat. No.: B14648843
CAS No.: 51317-31-8
M. Wt: 274.5 g/mol
InChI Key: VMOFMVRUKMJXBM-UHFFFAOYSA-N
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Description

Dodecyl 2-sulfanylpropanoate is an organic compound that belongs to the class of esters. It is characterized by a dodecyl group (a twelve-carbon alkyl chain) attached to a 2-sulfanylpropanoate moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 2-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-mercaptopropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Dodecyl 2-sulfanylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of dodecyl 2-sulfanylpropanoate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their interaction and solubilization.

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different chemical structure.

    Dodecyl benzene sulfonate (DBS): Another surfactant with a benzene ring in its structure, used in detergents and cleaning agents.

Uniqueness: Dodecyl 2-sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it versatile in various applications, particularly in fields requiring specific chemical modifications.

Properties

CAS No.

51317-31-8

Molecular Formula

C15H30O2S

Molecular Weight

274.5 g/mol

IUPAC Name

dodecyl 2-sulfanylpropanoate

InChI

InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)18/h14,18H,3-13H2,1-2H3

InChI Key

VMOFMVRUKMJXBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)S

Origin of Product

United States

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